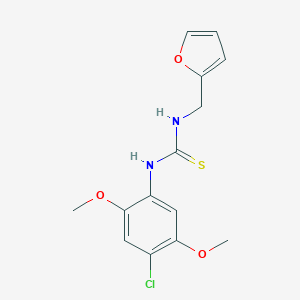
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, commonly known as CDMTU, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CDMTU belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of CDMTU is not fully understood, but it is believed to involve multiple pathways. In cancer cells, CDMTU has been shown to induce apoptosis by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. CDMTU has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.
In inflammation, CDMTU has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. CDMTU has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of NLRP3 inflammasome, which are important contributors to the inflammatory response.
Biochemical and Physiological Effects
CDMTU has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. In cancer cells, CDMTU has been shown to inhibit cell growth, induce apoptosis, and inhibit migration and invasion. In inflammation, CDMTU has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. CDMTU has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CDMTU has several advantages for lab experiments, including its high purity, stability, and solubility in water. CDMTU is also relatively inexpensive and easy to synthesize. However, CDMTU has some limitations for lab experiments, including its potential toxicity and limited bioavailability. CDMTU may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CDMTU. One area of research is the development of CDMTU analogs with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the anti-cancer, anti-inflammatory, and antioxidant effects of CDMTU. Further studies are also needed to determine the optimal dosage and administration route of CDMTU in different disease models. Finally, the potential of CDMTU as a therapeutic agent in clinical trials should be explored.
Synthesis Methods
The synthesis of CDMTU involves the reaction of 2-furylmethylamine with 4-chloro-2,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the final product. The yield of CDMTU can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Scientific Research Applications
CDMTU has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, CDMTU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CDMTU has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, CDMTU has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In inflammation research, CDMTU has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CDMTU has also been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. In oxidative stress-related disorders, CDMTU has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
properties
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea |
|---|---|
Molecular Formula |
C14H15ClN2O3S |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C14H15ClN2O3S/c1-18-12-7-11(13(19-2)6-10(12)15)17-14(21)16-8-9-4-3-5-20-9/h3-7H,8H2,1-2H3,(H2,16,17,21) |
InChI Key |
IKMJGIREOHIIBG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216366.png)



![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)
![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)






![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)